![molecular formula C14H8F3N B1349248 2-[3-(Trifluoromethyl)phenyl]benzonitrile CAS No. 501427-87-8](/img/structure/B1349248.png)

2-[3-(Trifluoromethyl)phenyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

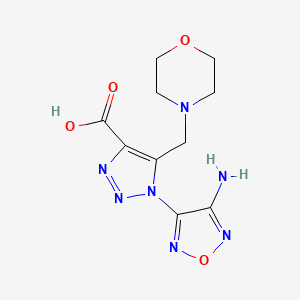

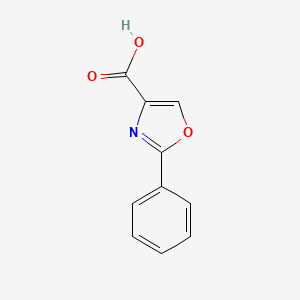

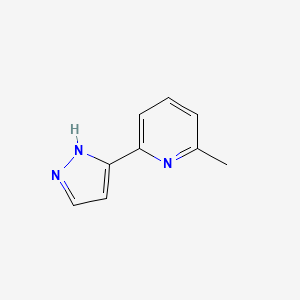

2-[3-(Trifluoromethyl)phenyl]benzonitrile is a chemical compound with the CAS Number: 501427-87-8. It has a molecular weight of 247.22 .

Molecular Structure Analysis

The molecular structure of 2-[3-(Trifluoromethyl)phenyl]benzonitrile can be represented by the linear formula C14H8F3N . The InChI code for this compound is 1S/C14H8F3N/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-8H .Chemical Reactions Analysis

While specific chemical reactions involving 2-[3-(Trifluoromethyl)phenyl]benzonitrile are not available, compounds with similar structures have been used in various chemical reactions. For instance, 2-(Trifluoromethyl)benzonitrile reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[3-(Trifluoromethyl)phenyl]benzonitrile include a molecular weight of 247.22 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Spectroelectrochemical Properties and Application in Electrochemical Technologies

The synthesis and investigation of peripherally tetra-substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol and its metallo compounds have been explored. These compounds exhibit specific electrochemical and spectroelectrochemical properties, indicating their potential application in electrochemical technologies, such as sensors and electronic devices (Aktaş Kamiloğlu et al., 2018).

Advanced Synthesis Techniques

Research has demonstrated the effective iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation, showcasing advanced synthesis techniques in organic chemistry that enhance the production of highly specific regioisomers. This study contributes to the field of synthetic chemistry by providing more efficient pathways for producing complex organic compounds (Dunn et al., 2018).

Enhancements in Polymer Solar Cells

A study on the effects of a perfluorinated compound, specifically 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), as an additive in polymer solar cells (PSCs), showed that ATMB increased the power conversion efficiency of PSCs. This research illustrates the compound's role in improving renewable energy technologies (Jeong et al., 2011).

Development of Electron Transport Materials for OLEDs

In the field of optoelectronics, 4-(Trifluoromethyl)-benzonitrile has been investigated as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries, demonstrating significant improvements in cyclic stability and efficiency. This research contributes to the advancement of materials science, particularly in the development of more efficient and durable batteries for electronic devices (Huang et al., 2014).

Propriétés

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFLHNLORJOMIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362608 |

Source

|

| Record name | 2-[3-(trifluoromethyl)phenyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Trifluoromethyl)phenyl]benzonitrile | |

CAS RN |

501427-87-8 |

Source

|

| Record name | 2-[3-(trifluoromethyl)phenyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

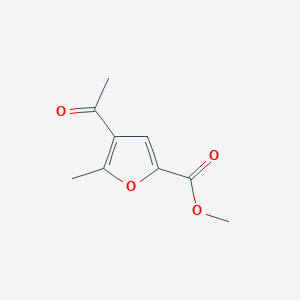

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)